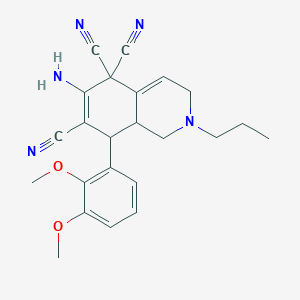
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, methoxy, and nitrile groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the amino, methoxy, and nitrile groups through various chemical reactions. Common reagents used in these steps include amines, alkyl halides, and cyanide sources. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the amino group can form hydrogen bonds with active site residues, while the methoxy groups can participate in hydrophobic interactions. These interactions can lead to changes in the target’s conformation and activity, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE include:
- 6-amino-8-(2,3-dimethoxyphenyl)-2-methyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile
- 6-amino-8-(2,3-dimethoxyphenyl)-2-ethyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H25N5O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-amino-8-(2,3-dimethoxyphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile |
InChI |
InChI=1S/C23H25N5O2/c1-4-9-28-10-8-18-17(12-28)20(15-6-5-7-19(29-2)21(15)30-3)16(11-24)22(27)23(18,13-25)14-26/h5-8,17,20H,4,9-10,12,27H2,1-3H3 |
InChI Key |
NTSHNFYDFSCVEW-UHFFFAOYSA-N |
SMILES |
CCCN1CC=C2C(C1)C(C(=C(C2(C#N)C#N)N)C#N)C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
CCCN1CC=C2C(C1)C(C(=C(C2(C#N)C#N)N)C#N)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















